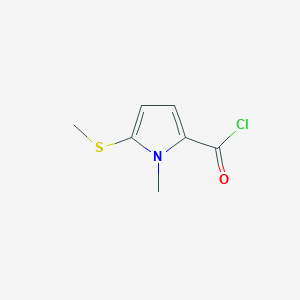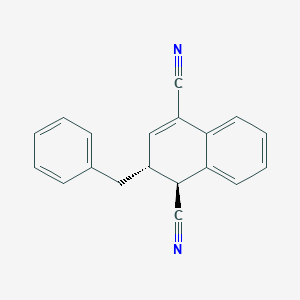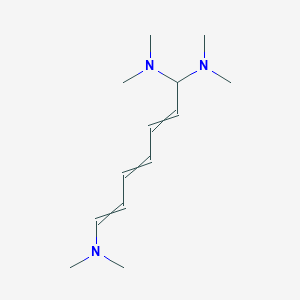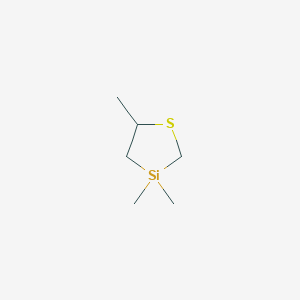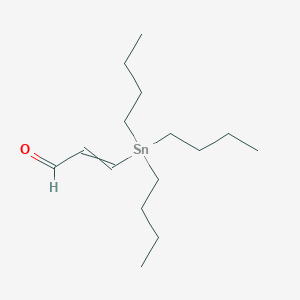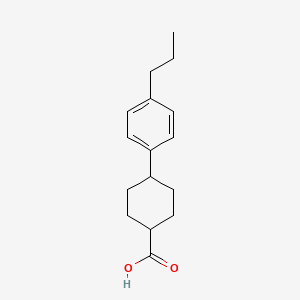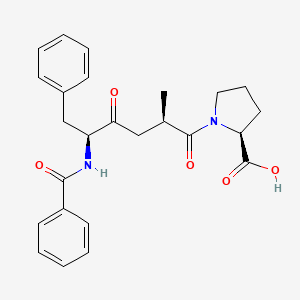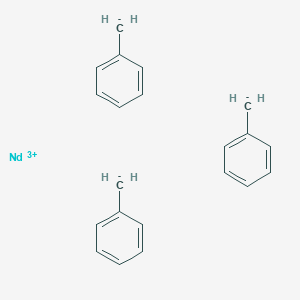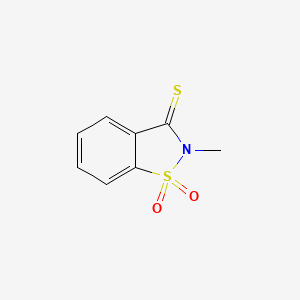
2-Methyl-1,2-benzisothiazole-3(2H)-thione 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,2-benzisothiazole-3(2H)-thione 1,1-dioxide is a heterocyclic compound with the molecular formula C8H7NO3S. It is part of the benzisothiazole family, which is known for its diverse applications in various fields, including pharmaceuticals and agrochemicals. This compound is characterized by a benzene ring fused to an isothiazole ring, with a methyl group at the 2-position and a thione group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2-benzisothiazole-3(2H)-thione 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-aminobenzenethiol with methyl isocyanate, followed by oxidation to introduce the dioxide functionality. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1,2-benzisothiazole-3(2H)-thione 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The dioxide functionality can be reduced to the corresponding sulfide.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents like bromine or chlorinating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Halogenated derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
2-Methyl-1,2-benzisothiazole-3(2H)-thione 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of agrochemicals and as a stabilizer in certain polymer formulations.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,2-benzisothiazole-3(2H)-thione 1,1-dioxide involves its interaction with biological macromolecules. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This compound can also generate reactive oxygen species (ROS) upon oxidation, which can damage cellular components and contribute to its antimicrobial properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-1,2-benzisothiazol-3(2H)-one
- 1,2-Benzisothiazol-3(2H)-one
- N-Methylsaccharin
Uniqueness
2-Methyl-1,2-benzisothiazole-3(2H)-thione 1,1-dioxide is unique due to the presence of both a thione group and a dioxide functionality. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, its ability to generate ROS and form covalent bonds with biological targets makes it a potent antimicrobial agent.
Propiedades
Número CAS |
84705-07-7 |
|---|---|
Fórmula molecular |
C8H7NO2S2 |
Peso molecular |
213.3 g/mol |
Nombre IUPAC |
2-methyl-1,1-dioxo-1,2-benzothiazole-3-thione |
InChI |
InChI=1S/C8H7NO2S2/c1-9-8(12)6-4-2-3-5-7(6)13(9,10)11/h2-5H,1H3 |
Clave InChI |
RRLRWJKWMRETNS-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=S)C2=CC=CC=C2S1(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


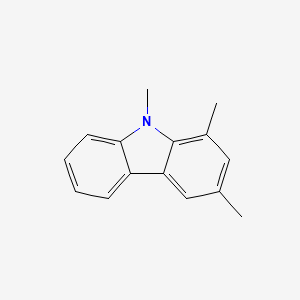
![[(2R,5R)-5-methyloxan-2-yl]methanol](/img/structure/B14427671.png)
![2,4-Dichloro-1-[(octan-2-yl)oxy]benzene](/img/structure/B14427672.png)


